molecular formula C14H7BrO4S B376152 2-Oxobenzo[d][1,3]oxathiol-5-yl 2-bromobenzoate CAS No. 337496-15-8

2-Oxobenzo[d][1,3]oxathiol-5-yl 2-bromobenzoate

Katalognummer: B376152
CAS-Nummer: 337496-15-8
Molekulargewicht: 351.17g/mol
InChI-Schlüssel: VQAKOYDZSYSJOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxobenzo[d][1,3]oxathiol-5-yl 2-bromobenzoate is a chemical compound with the molecular formula C14H7BrO4S and a molecular weight of 351.17 g/mol . This compound is known for its unique structure, which includes a benzoxathiol ring and a bromobenzoate group. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

The synthesis of 2-Oxobenzo[d][1,3]oxathiol-5-yl 2-bromobenzoate typically involves the reaction of 2-bromobenzoic acid with 2-oxo-1,3-benzoxathiol. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

2-Oxobenzo[d][1,3]oxathiol-5-yl 2-bromobenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Oxobenzo[d][1,3]oxathiol-5-yl 2-bromobenzoate is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 2-Oxobenzo[d][1,3]oxathiol-5-yl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

2-Oxobenzo[d][1,3]oxathiol-5-yl 2-bromobenzoate can be compared with other similar compounds, such as:

These similar compounds share some chemical properties with this compound but may exhibit different reactivity and applications due to their structural differences.

Eigenschaften

CAS-Nummer

337496-15-8

Molekularformel

C14H7BrO4S

Molekulargewicht

351.17g/mol

IUPAC-Name

(2-oxo-1,3-benzoxathiol-5-yl) 2-bromobenzoate

InChI

InChI=1S/C14H7BrO4S/c15-10-4-2-1-3-9(10)13(16)18-8-5-6-11-12(7-8)20-14(17)19-11/h1-7H

InChI-Schlüssel

VQAKOYDZSYSJOJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)OC(=O)S3)Br

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC3=C(C=C2)OC(=O)S3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.